N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique chemical structure, which contains various aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the formation of the pyrazolo[1,5-c][1,3]oxazine core. Key intermediates are synthesized through reactions involving aromatic substitution, cyclization, and condensation processes. Reaction conditions often require precise control of temperature, pH, and the use of specific solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may scale up these synthetic routes using advanced techniques like continuous flow chemistry, which ensures higher yields and better control over reaction parameters. The use of automated reactors and real-time monitoring systems enhances the efficiency and safety of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form sulfone derivatives.
Reduction: : Reduction may lead to the formation of amine or alcohol functional groups.
Substitution: : Aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles are commonly used. Conditions vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is utilized in the synthesis of novel compounds with potential pharmaceutical applications.
Biology and Medicine
Biologically, this compound shows promise in targeting specific enzymes or receptors, making it a candidate for drug development, particularly in areas like cancer treatment and neurological disorders. Its structural analogs can inhibit or modulate biological pathways, offering therapeutic potential.
Industry
In industry, its derivatives are explored for use in materials science, particularly in the development of polymers with specific mechanical or thermal properties.
Mechanism of Action
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The interaction often involves binding to active sites or allosteric sites, altering the biological activity of these targets. Specific pathways influenced include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide: shares structural similarities with other compounds in the benzo[e]pyrazolo[1,5-c][1,3]oxazin family.
Uniqueness
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Properties
IUPAC Name |
N-[3-[5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-30-19-12-10-16(11-13-19)24-27-22(20-8-3-4-9-23(20)31-24)15-21(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,22,24,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMFOKPYFKGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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